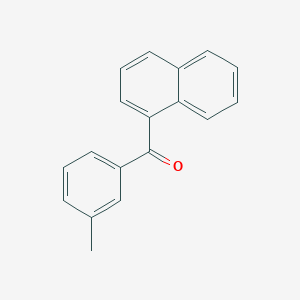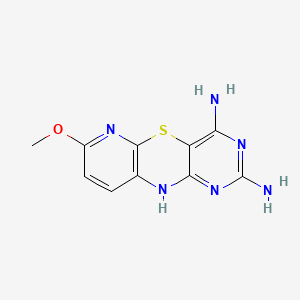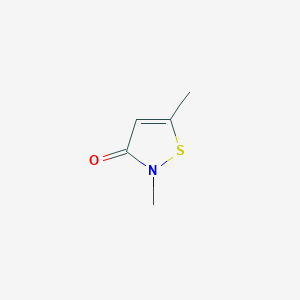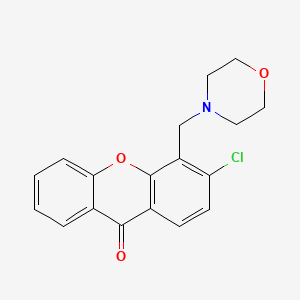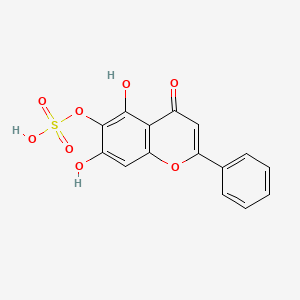
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the class of tetrazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating or the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They may involve continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding tetrazine oxide.
Reduction: Reduction to the corresponding hydrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions may introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione involves its interaction with molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrazine: A simpler tetrazine compound with similar chemical properties.
1,4-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine: A related compound with two phenyl groups.
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-one: A similar compound with a carbonyl group instead of a thione.
Uniqueness
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
50781-67-4 |
|---|---|
Formule moléculaire |
C20H16N4S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2,3,5-triphenyl-1H-1,2,4,5-tetrazine-6-thione |
InChI |
InChI=1S/C20H16N4S/c25-20-22-23(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-24(20)18-14-8-3-9-15-18/h1-15H,(H,22,25) |
Clé InChI |
AWVBMLNHWLYLQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=S)NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


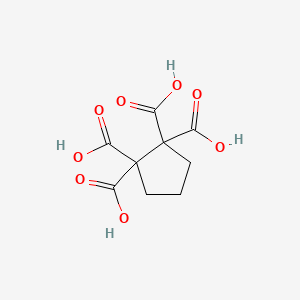
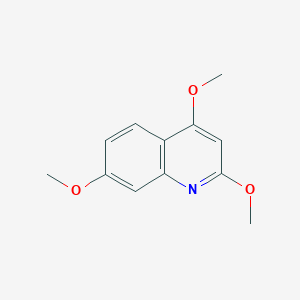
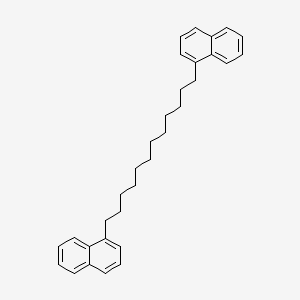

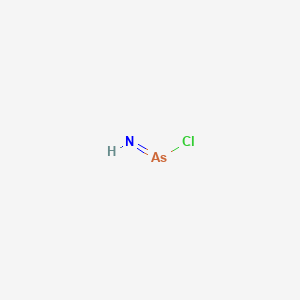
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
